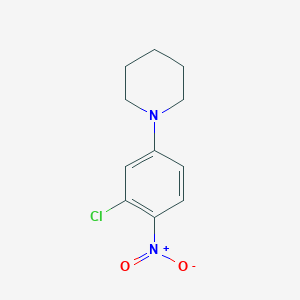

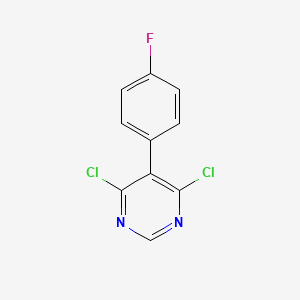

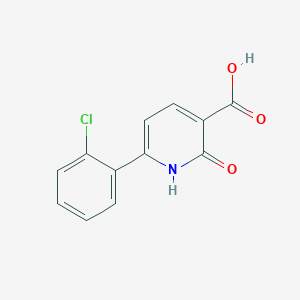

1-(3-氯-4-硝基苯基)哌啶

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often including the formation of piperidine rings and the introduction of nitro and chloro substituents. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which includes a piperidine ring with a nitrophenyl substituent . Another study describes the synthesis of a piperidine derivative with a nitrobenzenesulfonyl group . These syntheses typically require careful control of reaction conditions and the use of specific reagents to achieve the desired substitution patterns.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a dichloro nitrophenyl piperidinone shows a piperidinone ring in a chair conformation with chloro and nitro substituents . Similarly, the structure of a piperidinol derivative reveals a chair conformation of the piperidine ring and coplanarity of the nitrophenyl system . These studies provide insights into the conformational preferences and steric effects of substituents on the piperidine ring.

Chemical Reactions Analysis

The chemical reactivity of related compounds often involves interactions between functional groups, such as hydrogen bonding and charge transfer. For example, a study on piperidinium carboxylic acid complexes with dichloro nitrophenol discusses the formation of hydrogen-bonded dimers and cyclamers . Another paper investigates the hydrogen bonding network in a complex of isonipecotic acid with dichloro nitrophenol . These interactions are crucial for understanding the chemical behavior and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of nitro groups can contribute to the non-linear optical properties of a compound . The crystal packing and intermolecular interactions, such as hydrogen bonds and π interactions, can affect the compound's stability and solubility . Spectroscopic studies, including Raman and FTIR, provide detailed information about the vibrational modes and potential energy distribution within the molecules .

科学研究应用

离子液体对反应速率的影响

Millán 等人(2013 年)的研究调查了离子液体对涉及哌啶的反应的速率和机理的影响。他们重点研究了不同仲胺(包括哌啶)在各种溶剂中对对硝基苯甲酸酯的氨解。这项研究突出了介质效应对反应速率的作用,为 1-(3-氯-4-硝基苯基)哌啶在不同环境中的化学行为提供了宝贵的见解 (Millán 等人,2013 年)。

脂环胺反应的动力学

Castro 等人(2001 年)研究了脂环胺(包括哌啶)与各种硝基苯基硫代碳酸酯反应的动力学行为。他们的研究结果提供了对反应动力学和机理的全面理解,这对于涉及 1-(3-氯-4-硝基苯基)哌啶的制药和化学应用至关重要 (Castro 等人,2001 年)。

结构研究和对映异构体拆分

Ali 等人(2016 年)对相关化合物 5-溴-3-乙基-3-(4-硝基苯基)-哌啶-2,6-二酮的各种立体异构体进行了对映异构体拆分和模拟研究。他们的研究重点是手性拆分和分子相互作用,与理解 1-(3-氯-4-硝基苯基)哌啶的结构方面有关 (Ali 等人,2016 年)。

哌啶衍生物的生物活性

Unluer 等人(2016 年)对带有哌啶部分的曼尼希碱的合成和生物活性进行的研究揭示了这些化合物的细胞毒性和酶抑制活性。这项研究与理解 1-(3-氯-4-硝基苯基)哌啶衍生物的生物活性有关 (Unluer 等人,2016 年)。

亲核取代反应中的反应性

Braz 和 Echevarria (1996) 对 3-N-(4-氯-3-硝基苯基)悉酮与哌啶的亲核取代反应的研究提供了有关类似硝基苯基化合物在取代反应中的反应性的重要信息 (Braz 和 Echevarria,1996 年)。

未来方向

The future directions for the study and application of 1-(3-Chloro-4-nitrophenyl)piperidine could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

作用机制

Target of Action

It’s worth noting that similar compounds, such as apixaban, are known to inhibit blood coagulation factor xa

Mode of Action

For instance, the piperidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . This could influence how 1-(3-Chloro-4-nitrophenyl)piperidine interacts with its targets.

Pharmacokinetics

Similar compounds, such as apixaban, are known to have good bioavailability and linear pharmacokinetics

属性

IUPAC Name |

1-(3-chloro-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQALCRSHGQYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-nitrophenyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)